Cas no 2138366-38-6 (1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride)

1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride is a specialized sulfonyl fluoride derivative designed for applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent modification of target proteins, making it valuable for activity-based protein profiling (ABPP) and inhibitor development. The 2-chloropropanoyl moiety enhances electrophilicity, facilitating efficient binding to nucleophilic residues. This compound is particularly useful in probing serine hydrolases and other enzymes, offering high selectivity and stability under physiological conditions. Its structural features allow for modular derivatization, supporting diverse research needs in drug discovery and mechanistic studies. Suitable for controlled laboratory use, it requires handling under inert conditions to preserve reactivity.
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride structure
2138366-38-6 structure
Product Name:1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
CAS No:2138366-38-6
MF:C7H11ClFNO3S
MW:243.68354344368
CID:5610347
PubChem ID:165477317
Update Time:2025-06-23

1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
    • EN300-840186
    • 2138366-38-6
    • 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
    • Inchi: 1S/C7H11ClFNO3S/c1-5(8)7(11)10-3-2-6(4-10)14(9,12)13/h5-6H,2-4H2,1H3
    • InChI Key: NGCAWLZVFHCIIC-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCC(C1)S(=O)(=O)F)=O

Computed Properties

  • Exact Mass: 243.0132202g/mol
  • Monoisotopic Mass: 243.0132202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride

1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl Fluoride: A Comprehensive Overview

1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride, identified by the CAS number 2138366-38-6, is a highly specialized chemical compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is notable for its unique structure, which combines a pyrrolidine ring with a sulfonyl fluoride group and a chloroalkyl substituent. The integration of these functional groups imparts the compound with distinctive chemical properties, making it a valuable tool in modern research and development.

The molecular structure of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride is characterized by a five-membered pyrrolidine ring, which serves as the central framework. Attached to this ring is a sulfonyl fluoride group at the 3-position, while the 1-position bears a 2-chloropropanoyl substituent. This arrangement not only enhances the compound's stability but also facilitates its reactivity under specific conditions. The presence of the sulfonyl fluoride group, in particular, confers strong electrophilic characteristics, making it an excellent candidate for various nucleophilic substitution reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride. Researchers have employed a variety of methodologies, including multi-component reactions and stepwise syntheses, to construct this compound. One notable approach involves the coupling of chloroacetyl chloride with pyrrolidine derivatives, followed by subsequent functionalization to introduce the sulfonyl fluoride group. These methods have been optimized to ensure high yields and purity, making large-scale production feasible.

The application of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride extends across multiple domains. In the pharmaceutical sector, it has been utilized as an intermediate in drug discovery programs targeting various therapeutic areas. For instance, its electrophilic nature makes it an ideal reagent for modifying bioactive molecules through nucleophilic substitutions or additions. Additionally, it has found utility in peptide synthesis, where it serves as a reactive intermediate for constructing complex peptide backbones.

In recent studies, researchers have explored the potential of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride in catalytic processes. Its ability to act as an activating agent for otherwise inert substrates has been leveraged in asymmetric catalysis and enantioselective synthesis. These investigations highlight its role as a versatile building block in organic synthesis.

The unique properties of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride also make it an attractive candidate for materials science applications. Its ability to form stable covalent bonds under mild conditions has led to its use in cross-coupling reactions and polymer synthesis. Furthermore, its compatibility with various functional groups allows for the creation of hybrid materials with tailored properties.

In conclusion, 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride, CAS No: 2138366-38-6, stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and reactivity continue to drive innovation across diverse scientific disciplines. As research progresses, this compound is poised to unlock new possibilities in drug development, catalysis, and materials science.

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